Tricyclo[4.3.1.13,8]undecan-3-ol
Overview
Description
Tricyclo[4.3.1.1(3,8)]undecane, also known as Homoadamantane, is a chemical compound with the formula C11H18 . It has a molecular weight of 150.2606 .
Molecular Structure Analysis
The molecular structure of Tricyclo[4.3.1.1(3,8)]undecane can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is LFWQUGCYGMCTQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of Tricyclo[4.3.1.1(3,8)]undecane include a molecular weight of 150.2606 .Scientific Research Applications
Skeletal Rearrangements : Tricyclo[4.3.1.13,8]undecan-3-ol and its derivatives undergo skeletal rearrangements under certain conditions, which is a significant process in organic synthesis (Kakiuchi et al., 1990).
Intermediates in Isomerization : It acts as an intermediate in the isomerization of other compounds, highlighting its role in the transformation of chemical structures (Varca csiu et al., 1973).
Synthesis of Complex Molecules : This compound is utilized in the synthesis of complex molecules like 2,11-Dehydrohomoadamantane, showcasing its utility in constructing intricate chemical architectures (Katsushima et al., 1980).
Regiospecific Reactions : It is involved in regiospecific reactions, such as bromination, which are crucial for creating specific molecular configurations (InamotoYoshiaki et al., 1978).
Palladium-Catalyzed Reactions : Tricyclo[4.3.1.13,8]undecan-3-ol derivatives are used in palladium-catalyzed reactions for synthesizing sesquiterpenoids, demonstrating its role in natural product synthesis (Toyota et al., 2000).
Biological Activity : Some derivatives exhibit biological activities, such as antiviral properties, indicating its potential in medicinal chemistry (Aigami et al., 1976).
Synthetic Approaches to Natural Products : It is used in the synthesis of structures like the Zizaane ring system, relevant in the study of natural products (Laplace & Winne, 2014).
properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHBILAQZRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340544 | |
Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[4.3.1.13,8]undecan-3-ol | |
CAS RN |
14504-80-4 | |
Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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